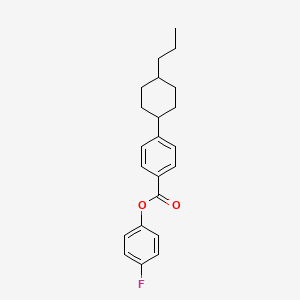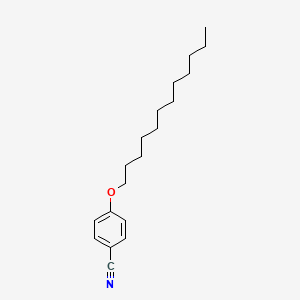![molecular formula C24H24N2O2 B11709485 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina es un compuesto orgánico que pertenece a la clase de las anilinas. Este compuesto se caracteriza por la presencia de un grupo benciloxi unido a un anillo fenilo, que está conectado a un anillo morfolina a través de un puente metileno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina típicamente involucra la reacción de condensación entre 4-(benciloxi)benzaldehído y 4-(morfolin-4-il)anilina. La reacción se lleva a cabo generalmente en presencia de un catalizador adecuado, como ácido p-toluensulfónico, bajo condiciones de reflujo en un disolvente orgánico como etanol o metanol. La mezcla de reacción se purifica luego mediante recristalización o cromatografía en columna para obtener el producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi puede oxidarse para formar un derivado del ácido benzoico correspondiente.
Reducción: El grupo imina puede reducirse para formar la amina correspondiente.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como bromo (Br₂) o ácido nítrico (HNO₃).
Productos Principales
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de aminas secundarias.
Sustitución: Formación de derivados halogenados o nitrados del anillo fenilo.
Aplicaciones Científicas De Investigación
N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, ejerciendo así efectos antiinflamatorios. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- N’-((E)-{3-[4-(benciloxi)fenil]-1-fenil-1H-pirazol-4-il}metilideno)-4-clorobenzenosulfonohidrazida
- 4-(benciloxi)-N’-{(E)-[1-fenil-3-(4-propoxifenil)-1H-pirazol-4-il]metilideno}benzohidrazida
- 2-[4-(benciloxi)fenoxi]-N’-((E)-{3-[4-(benciloxi)fenil]-1-fenil-1H-pirazol-4-il}metilideno)acetohidrazida
Singularidad
N-{(E)-[4-(benciloxi)fenil]metilideno}-4-(morfolin-4-il)anilina es única debido a la presencia de grupos tanto benciloxi como morfolina, que confieren propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles e interacciones con diversos objetivos moleculares, lo que la convierte en un compuesto valioso en investigación e industria .
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-2-4-21(5-3-1)19-28-24-12-6-20(7-13-24)18-25-22-8-10-23(11-9-22)26-14-16-27-17-15-26/h1-13,18H,14-17,19H2 |
Clave InChI |
BLUDIFJLNHCQII-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

